1-Cyclohexyl-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea
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Overview
Description
1-Cyclohexyl-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea is a chemical compound used in scientific research. It displays diverse properties and finds applications in various fields, such as pharmacology and material science.
Preparation Methods
The synthesis of 1-Cyclohexyl-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Chemical Reactions Analysis
1-Cyclohexyl-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce certain functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to optimize the reaction yields .
Scientific Research Applications
1-Cyclohexyl-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It finds applications in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
1-Cyclohexyl-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea can be compared with other similar compounds, such as:
1-Cyclohexyl-3-(2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)urea: This compound has a similar structure but with different substituents on the piperidine ring.
This compound derivatives: Various derivatives with modifications to the cyclohexyl or thiophene groups can exhibit different properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-cyclohexyl-3-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3S2/c22-18(20-15-7-2-1-3-8-15)19-12-11-16-9-4-5-13-21(16)26(23,24)17-10-6-14-25-17/h6,10,14-16H,1-5,7-9,11-13H2,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXGRELGWKQMDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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